

Application Notes and Protocols: In Vitro Efficacy of Pyridomycin Against Mycobacterium tuberculosis

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Compound of Interest

Compound Name: *Pyridomycin*

Cat. No.: *B090888*

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These application notes provide a comprehensive summary of the in vitro efficacy of **Pyridomycin** against *Mycobacterium tuberculosis* (*M. tuberculosis*). Detailed protocols for key experimental procedures are included to facilitate the replication and further investigation of **Pyridomycin**'s antimycobacterial properties.

Summary of In Vitro Efficacy Data

Pyridomycin demonstrates potent and specific activity against various *Mycobacterium* species, including drug-susceptible and drug-resistant strains of *M. tuberculosis*. Its efficacy is attributed to the inhibition of the NADH-dependent enoyl-(Acyl-Carrier-Protein) reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.^{[1][2][3][4][5]}

Table 1: Minimum Inhibitory Concentration (MIC) of Pyridomycin against various Mycobacterial Species

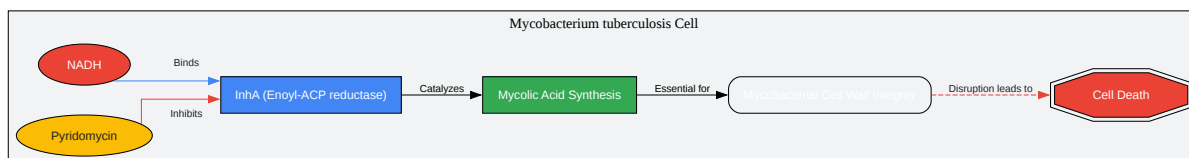
Mycobacterium Species	Strain	MIC (µg/mL)
M. tuberculosis	H37Rv	0.31 - 0.63[1][6]
M. tuberculosis (Isoniazid-resistant, katG mutation)	Clinical Isolates	0.3 - 0.6[7]
M. tuberculosis (Isoniazid-resistant, inhA promoter mutation)	Clinical Isolates	2.5 - 5.0[7]
M. bovis	BCG	0.39[1][8]
M. smegmatis	mc ² 155	0.62 - 1.25[1][6]
M. marinum	-	3.13[1]
M. abscessus	-	6.25[1]
M. bolletii	-	6.25[1]
M. massiliense	-	6.25[1]
M. avium	-	12.5[1]

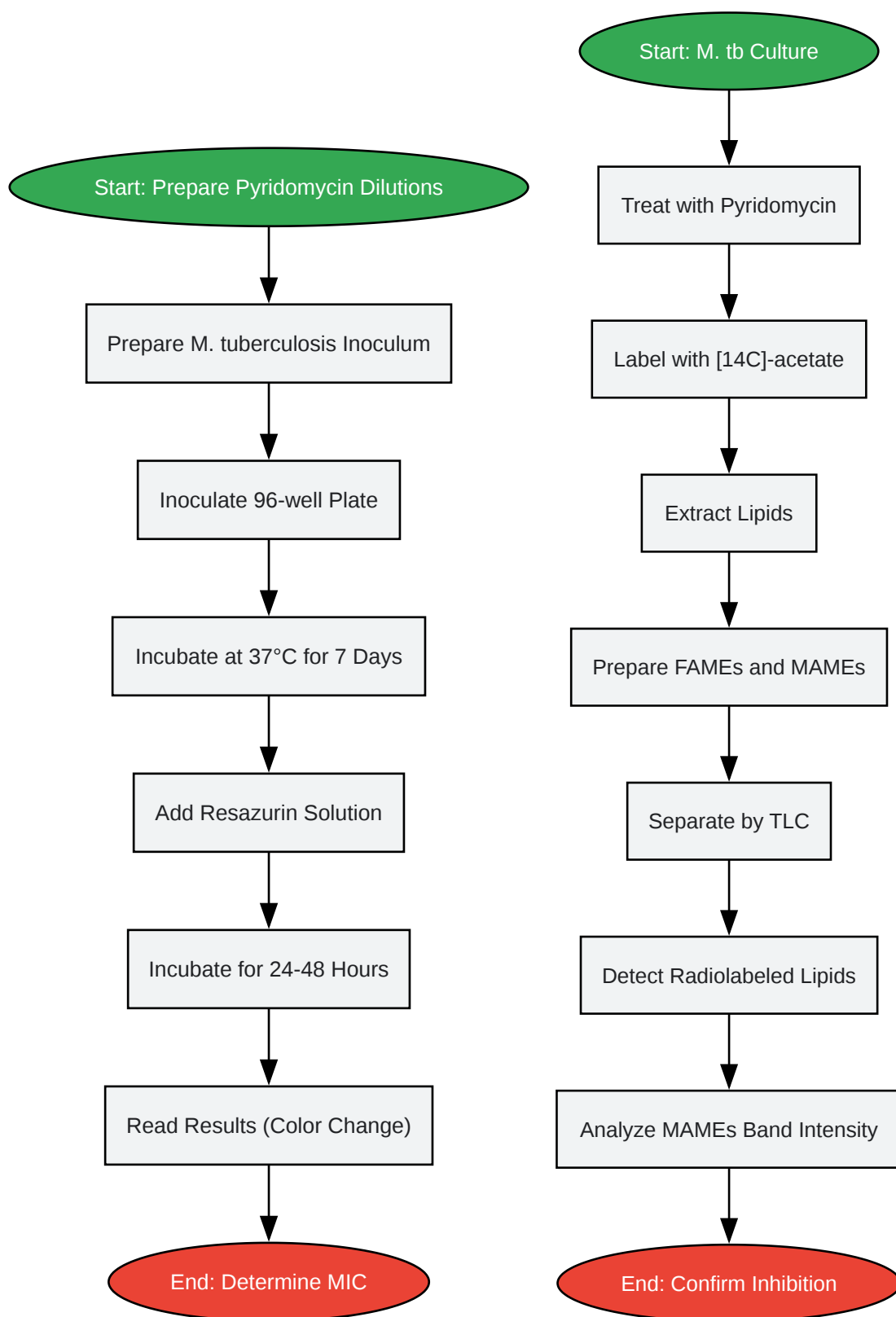
Table 2: Bactericidal Activity and Cytotoxicity of Pyridomycin

Parameter	Cell Line / Strain	Concentration (µg/mL)
Minimum Bactericidal Concentration (MBC)	M. tuberculosis H37Rv	0.62 - 1.25[1][2]
Cytotoxicity (IC50)	HepG2 (Human Liver Carcinoma)	100[1][9]
Cytotoxicity (IC50)	A549 (Human Lung Carcinoma)	50[1][9]

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Pyridomycin acts as a competitive inhibitor of the NADH-binding site of InhA.[1][4][5] This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][5] A notable advantage of **Pyridomycin** is its effectiveness against isoniazid-resistant *M. tuberculosis* strains that harbor mutations in the *katG* gene, as **Pyridomycin** does not require activation by KatG.[3][4][7]





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